

# Texas Red in Microscopy: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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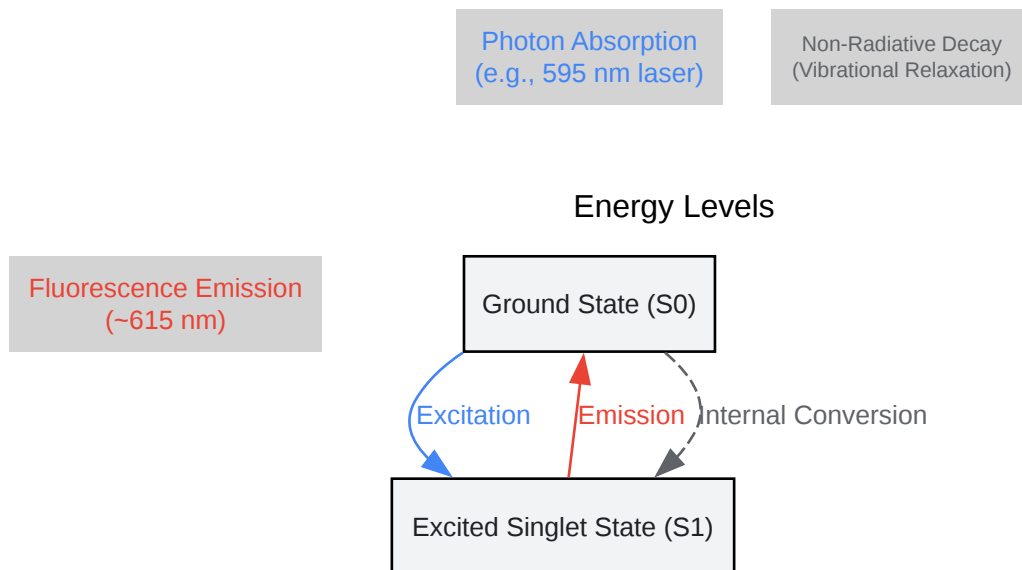
**Texas Red**, a bright, red-emitting fluorophore, has been a stalwart tool in fluorescence microscopy for decades. Its robust photophysical properties and versatile conjugation chemistry have made it a popular choice for a wide range of applications, from immunofluorescence and histology to flow cytometry. This technical guide provides a comprehensive overview of the core principles of **Texas Red**, its mechanism of action, and practical guidance for its use in microscopy.

## Core Principles and Mechanism of Action

**Texas Red** is the sulfonyl chloride derivative of sulforhodamine 101. As a member of the rhodamine family of dyes, its fluorescence arises from a conjugated xanthene core. The fundamental mechanism of fluorescence involves the absorption of a photon of light, which excites an electron from its ground state to a higher energy singlet state. This excited state is short-lived, and the electron quickly relaxes back to the ground state, releasing the absorbed energy as a photon of light with a longer wavelength (a phenomenon known as the Stokes shift).

The rigid chemical structure of **Texas Red** contributes to its high fluorescence quantum yield and good photostability. The sulfonyl chloride group allows for covalent conjugation to primary amines on proteins and other biomolecules, forming a stable sulfonamide bond. This enables the specific labeling of targets of interest within a biological sample.

## Mechanism of Fluorescence



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A simplified Jablonski diagram illustrating the process of fluorescence.

## Photophysical Properties

The selection of a fluorophore for microscopy is critically dependent on its photophysical properties. The key parameters for **Texas Red** are summarized in the table below.

Property	Value	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~595 nm	[1][2]
Emission Maximum ( $\lambda_{em}$ )	~615 nm	[1][2]
Molar Extinction Coefficient ( $\epsilon$ )	~85,000 $\text{cm}^{-1}\text{M}^{-1}$ at 596 nm	[1]
Quantum Yield ( $\Phi$ )	0.605 in PBS	
Recommended Laser Lines	561 nm, 594 nm	

## Experimental Protocols

### Antibody Conjugation with Texas Red

This protocol provides a general guideline for conjugating **Texas Red** sulfonyl chloride to an antibody.

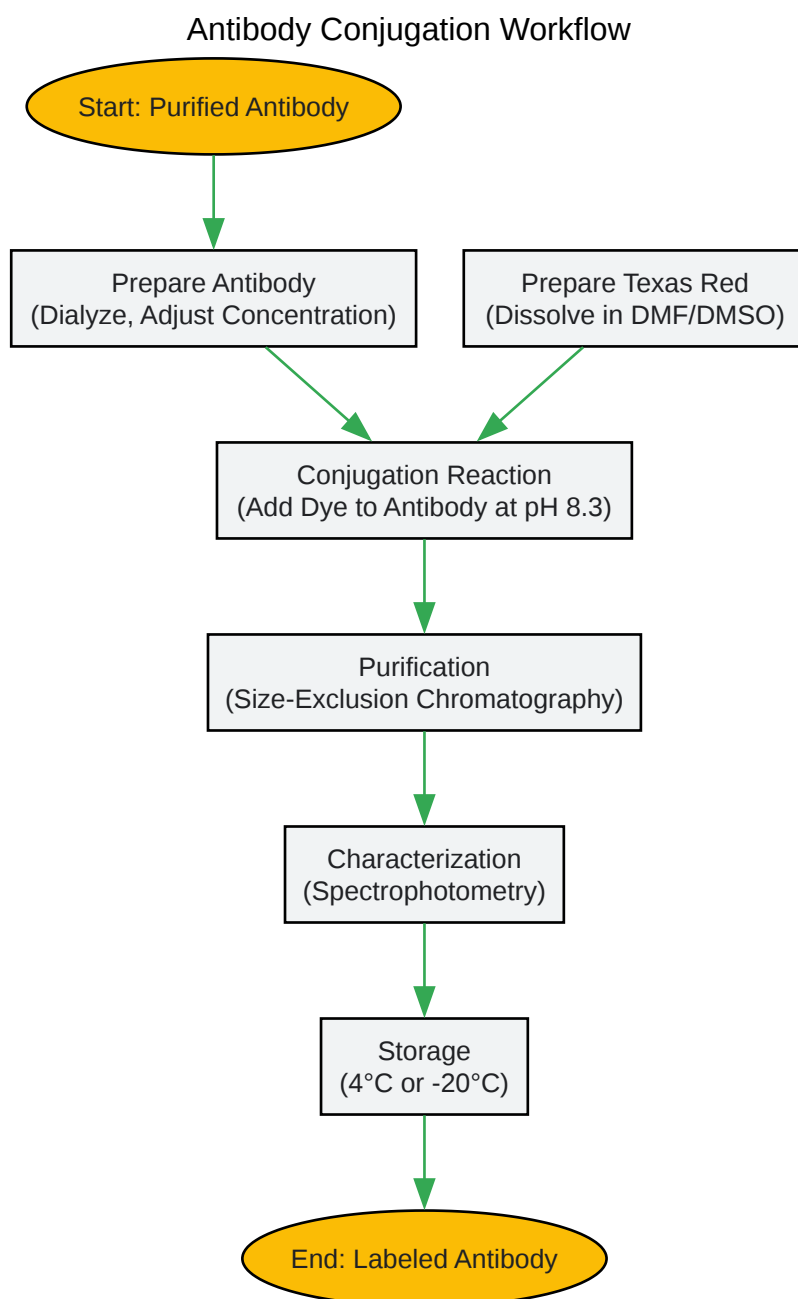
Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **Texas Red** sulfonyl chloride
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M sodium bicarbonate, pH 9.0
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- PBS

Procedure:

- Prepare the Antibody: Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 1-2 mg/mL.
- Prepare **Texas Red** Solution: Immediately before use, dissolve **Texas Red** sulfonyl chloride in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Reaction:
  - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
  - Slowly add a 10- to 20-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purification:
  - Separate the **Texas Red**-conjugated antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
  - Collect the first colored peak, which contains the labeled antibody.
- Characterization:
  - Measure the absorbance of the conjugate at 280 nm and 595 nm to determine the degree of labeling.
- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.



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A flowchart of the general workflow for conjugating an antibody with **Texas Red**.

## Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for staining fixed and permeabilized adherent cells with a **Texas Red**-conjugated antibody.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- **Texas Red**-conjugated primary or secondary antibody
- Antifade mounting medium
- Microscope slides

Procedure:

- Cell Culture and Fixation:
  - Grow cells to the desired confluency on sterile coverslips in a petri dish.
  - Aspirate the culture medium and wash the cells twice with PBS.
  - Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - If targeting an intracellular antigen, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.

- Blocking:
  - Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
- Antibody Incubation:
  - Dilute the **Texas Red**-conjugated antibody to the predetermined optimal concentration in blocking buffer.
  - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.
- Washing:
  - Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
- Mounting:
  - Mount the coverslips onto microscope slides using an antifade mounting medium.
  - Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging:
  - Image the slides using a fluorescence microscope equipped with appropriate filters for **Texas Red** (e.g., excitation ~590 nm, emission ~620 nm).

## Applications in Research and Drug Development

**Texas Red**'s bright fluorescence and red-shifted emission make it a valuable tool in various microscopy applications.

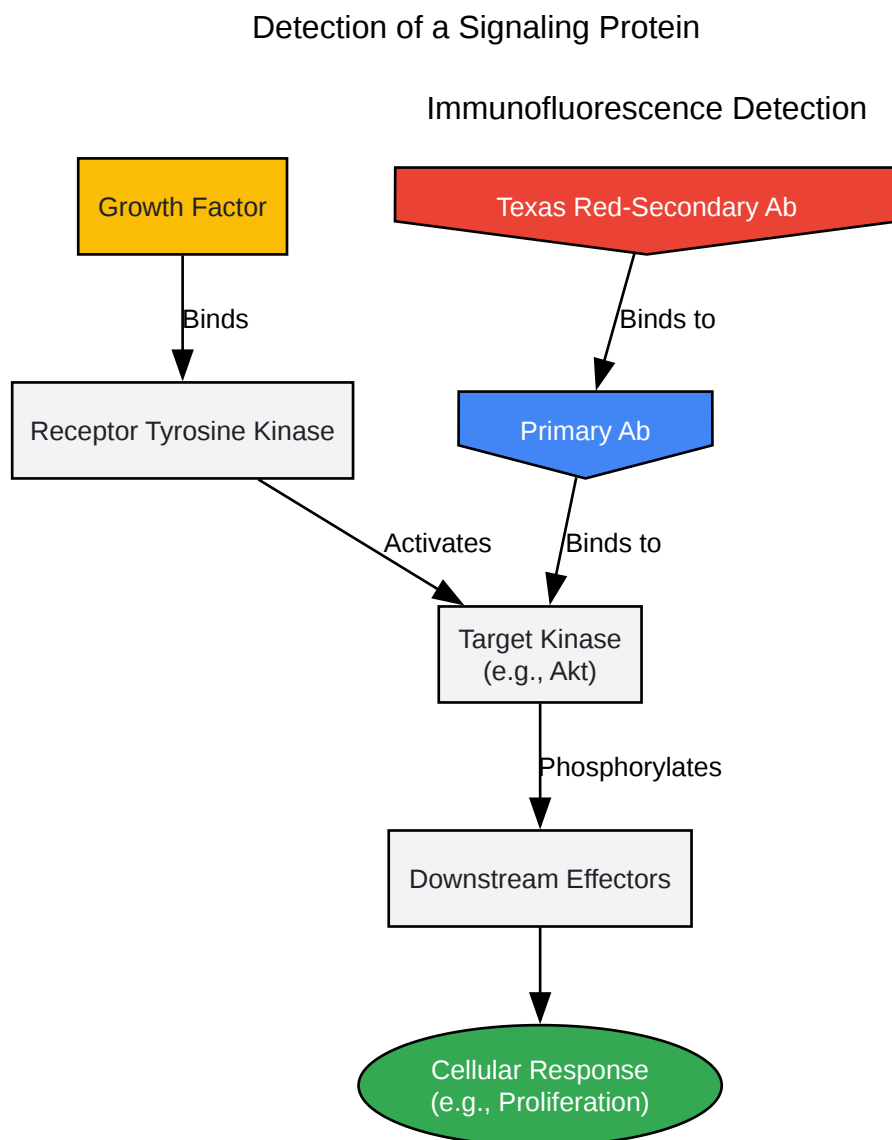
- Immunofluorescence: It is widely used to visualize the localization of specific proteins within cells and tissues. This is crucial for understanding cellular architecture, protein trafficking, and the effects of drug candidates on cellular targets.

- **Multi-color Imaging:** Due to its distinct spectral properties, **Texas Red** can be used in combination with other fluorophores, such as FITC (green) and DAPI (blue), to simultaneously visualize multiple targets within the same sample.
- **Fluorescence In Situ Hybridization (FISH):** **Texas Red** can be conjugated to nucleic acid probes to detect specific DNA or RNA sequences within cells, enabling the study of gene expression and chromosome organization.
- **Flow Cytometry:** **Texas Red**-conjugated antibodies are used to label and quantify specific cell populations based on the expression of cell surface or intracellular markers.

## Example: Visualizing a Signaling Pathway Component

In drug development, researchers often need to visualize the expression and localization of proteins involved in specific signaling pathways. For example, a **Texas Red**-conjugated antibody can be used to detect a key kinase in a cancer-related pathway.





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Visualizing a target kinase in a signaling pathway using a **Texas Red**-conjugated secondary antibody.

## Conclusion

**Texas Red** remains a highly effective and versatile fluorescent probe for a multitude of microscopy applications. Its bright red emission, good photostability, and straightforward

conjugation chemistry make it an excellent choice for researchers in both academic and industrial settings. By understanding its core principles and following optimized protocols, scientists and drug development professionals can effectively leverage the power of **Texas Red** to visualize and unravel complex biological processes.

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## References

- 1. researchgate.net [researchgate.net]
- 2. ohsu.edu [ohsu.edu]
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